Brevetoxin
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Overview
Description
Brevetoxins are a group of polyether neurotoxins produced by the marine dinoflagellate Karenia brevisBrevetoxins are known for their potent neurotoxic effects, which can cause significant harm to marine life and humans .
Preparation Methods
Brevetoxins can be synthesized in the laboratory through complex organic synthesis routes. The synthesis of brevetoxin B, for example, was first achieved by K. C. Nicolaou and his team in 1995, involving 123 steps with an average yield of 91% per step
Chemical Reactions Analysis
Brevetoxins undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are often catalyzed by enzymes in marine organisms. For example, brevetoxin B can be metabolized by shellfish through oxidation and reduction reactions, leading to the formation of various metabolites . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Brevetoxins have several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, they are used as model compounds to study complex organic synthesis and polyether structures. In biology, brevetoxins are used to investigate the effects of neurotoxins on marine ecosystems and the mechanisms of harmful algal blooms. In medicine, brevetoxins are studied for their potential therapeutic applications, such as their ability to activate voltage-gated sodium channels, which could be useful in treating certain neurological disorders .
Mechanism of Action
Brevetoxins exert their effects by binding to voltage-gated sodium channels in nerve cells, leading to the persistent activation of these channels. This results in the continuous influx of sodium ions, disrupting normal neurological processes and causing symptoms such as neurotoxic shellfish poisoning in humans . The molecular targets of brevetoxins include specific sites on the sodium channels, which are critical for their neurotoxic effects .
Comparison with Similar Compounds
Brevetoxins are unique among marine toxins due to their polyether structure
Properties
CAS No. |
98225-48-0 |
---|---|
Molecular Formula |
C48H68O13 |
Molecular Weight |
853.0 g/mol |
IUPAC Name |
2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10-trimethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal |
InChI |
InChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1 |
InChI Key |
NQICGQXVXIAURW-UUSBQWGHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@H](O7)C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)O[C@@]3(C1)C |
Canonical SMILES |
CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C |
Origin of Product |
United States |
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